5-Bromo-4-chloropicolinaldehyde

Catalog No.
S15929546
CAS No.
1060802-20-1
M.F
C6H3BrClNO
M. Wt
220.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-chloropicolinaldehyde

CAS Number

1060802-20-1

Product Name

5-Bromo-4-chloropicolinaldehyde

IUPAC Name

5-bromo-4-chloropyridine-2-carbaldehyde

Molecular Formula

C6H3BrClNO

Molecular Weight

220.45 g/mol

InChI

InChI=1S/C6H3BrClNO/c7-5-2-9-4(3-10)1-6(5)8/h1-3H

InChI Key

XXGOLPPVOQYOLK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Cl)Br)C=O

5-Bromo-4-chloropicolinaldehyde is a chemical compound characterized by its unique structure, which includes a bromine atom and a chlorine atom attached to a pyridine ring with an aldehyde functional group. Its molecular formula is C6H4BrClNC_6H_4BrClN and it has a molecular weight of approximately 199.46 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.

Typical for aldehydes and halogenated compounds:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or related compounds.
  • Electrophilic Substitution: The presence of the bromine and chlorine substituents on the aromatic ring makes it susceptible to electrophilic substitution reactions, allowing for further functionalization of the aromatic system.

Several methods exist for synthesizing 5-Bromo-4-chloropicolinaldehyde:

  • Halogenation of Picolinaldehyde: Starting from picolinaldehyde, bromination and chlorination can be performed using appropriate halogenating agents under controlled conditions.
  • Reformulation from Related Compounds: The compound can also be synthesized via multi-step reactions starting from simpler aromatic compounds through processes such as Friedel-Crafts acylation followed by halogenation.
  • Direct Synthesis from Pyridine Derivatives: Utilizing pyridine derivatives as starting materials can lead to the formation of 5-Bromo-4-chloropicolinaldehyde through selective functionalization.

5-Bromo-4-chloropicolinaldehyde finds applications in several areas:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
  • Organic Synthesis: The compound is utilized as a building block for more complex organic molecules due to its reactive aldehyde group.
  • Research: It is used in biochemical assays and studies involving enzyme inhibition or receptor binding.

Several compounds exhibit structural similarities to 5-Bromo-4-chloropicolinaldehyde, which may lead to comparable biological activities or synthetic utility:

Compound NameCAS NumberSimilarity Index
4-Chloro-6-methylpicolinaldehyde98273-77-90.75
5-Bromo-4-methylpicolinaldehyde886364-94-90.90
6-Chloro-2-methylnicotinaldehyde884495-36-70.64
4-Bromo-5-methylpicolinaldehyde1196157-14-80.82

These compounds share similar functional groups or structural motifs, which may contribute to their reactivity and potential biological activities. The uniqueness of 5-Bromo-4-chloropicolinaldehyde lies in its specific halogen substitutions and the resultant electronic effects they impart on the aromatic system, influencing both its reactivity and biological interactions.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

218.90865 g/mol

Monoisotopic Mass

218.90865 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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